Ozenoxacin Ozenoxacin Ozenoxacin is a member of quinolines.
To date, ozenoxacin has been used in trials studying the treatment of impetigo. As of December 11, 2017 the FDA approved Ferrer Internacional S.A.'s Xepi (ozenoxacin 1%) as a topically applied cream indicated for the treatment of impetigo caused by *Staphylococccus aureus* or *Streptococcus pyogenes* in adult and pediatric patients 2 months of age and older. Despite being a common and highly contagious bacerial skin infection that affects millions of children and adults in the United States each year, ozenoxacin cream is a novel, non-fluorinated quinolone that has demonstrated safe and effective therapy in both the adult and pediatric population.
Brand Name: Vulcanchem
CAS No.: 245765-41-7
VCID: VC0515623
InChI: InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)
SMILES: CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol

Ozenoxacin

CAS No.: 245765-41-7

Inhibitors

VCID: VC0515623

Molecular Formula: C21H21N3O3

Molecular Weight: 363.4 g/mol

Purity: 98%

Ozenoxacin - 245765-41-7

CAS No. 245765-41-7
Product Name Ozenoxacin
Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
IUPAC Name 1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)
Standard InChIKey XPIJWUTXQAGSLK-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Canonical SMILES CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Boiling Point 573.5±50.0 °C(Predicted)
Description Ozenoxacin is a member of quinolines.
To date, ozenoxacin has been used in trials studying the treatment of impetigo. As of December 11, 2017 the FDA approved Ferrer Internacional S.A.'s Xepi (ozenoxacin 1%) as a topically applied cream indicated for the treatment of impetigo caused by *Staphylococccus aureus* or *Streptococcus pyogenes* in adult and pediatric patients 2 months of age and older. Despite being a common and highly contagious bacerial skin infection that affects millions of children and adults in the United States each year, ozenoxacin cream is a novel, non-fluorinated quinolone that has demonstrated safe and effective therapy in both the adult and pediatric population.
Purity 98%
Synonyms GF-001001-00; GF 001001-00; GF001001-00; M-5120; M5120; M 5120; T-3912; T 3912; T3912; GF-00100100; GF00100100; GF 00100100; Ozenoxacin; Xepi
Reference 1: Ozenoxacin. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006.
2: Rosen T, Albareda N, Rosenberg N, et al. Efficacy and Safety of Ozenoxacin Cream for Treatment of Adult and Pediatric Patients With Impetigo: A Randomized Clinical Trial. JAMA Dermatol. 2018;154(7):806‐813. doi:10.1001/jamadermatol.2018.1103
3: Morrissey I, Cantón R, Vila J, et al. Microbiological profile of ozenoxacin. Future Microbiol. 2019;14:773‐787. doi:10.2217/fmb-2019-0089
4: Schachner L, Andriessen A, Bhatia N, Grada A, Patele D. Topical Ozenoxacin Cream 1% for Impetigo: A Review. J Drugs Dermatol. 2019;18(7):655‐661.
5: Wren C, Bell E, Eiland LS. Ozenoxacin: A Novel Topical Quinolone for Impetigo. Ann Pharmacother. 2018;52(12):1233‐1237. doi:10.1177/1060028018786510
6: Ozenoxacin 1% cream (Xepi) for impetigo. Med Lett Drugs Ther. 2019;61(1570):63‐64.
7: Vila J, Hebert AA, Torrelo A, et al. Ozenoxacin: a review of preclinical and clinical efficacy. Expert Rev Anti Infect Ther. 2019;17(3):159‐168. doi:10.1080/14787210.2019.1573671
8: Canton R, Chouinard L, Tarragó C. A review of the antibacterial activity of ozenoxacin. Future Microbiol. 2018;13:1‐2. doi:10.2217/fmb-2018-0069
9: Tarragó C, Esquirol LP, Arañó A, Lachamp L, D'Aniello F, Zsolt I. Therapeutic efficacy of ozenoxacin in animal models of dermal infection with Staphylococcus aureus. Future Microbiol. 2018;13:21‐30. doi:10.2217/fmb-2017-0290
10: Sahu JK, Mishra AK. Ozenoxacin: A Novel Drug Discovery for the Treatment of Impetigo. Curr Drug Discov Technol. 2019;16(3):259‐264. doi:10.2174/1570163815666180502165014
PubChem Compound 9863827
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator